molecular formula C21H18N4O3S B2849984 N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-42-3

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2849984
CAS No.: 941942-42-3
M. Wt: 406.46
InChI Key: FWQUMJOFCRAAID-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted with a phenyl group at position 7 and a 4-methoxyphenyl acetamide moiety at position 2. This structure combines a rigid bicyclic system with a flexible acetamide side chain, which is often associated with enhanced pharmacokinetic properties and target specificity in medicinal chemistry .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-22-19-20(29-13)18(14-6-4-3-5-7-14)24-25(21(19)27)12-17(26)23-15-8-10-16(28-2)11-9-15/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQUMJOFCRAAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of thiazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Structural Overview

The molecular formula for this compound is C21H18N4O3S with a molecular weight of approximately 406.46 g/mol. The compound features a thiazolo-pyridazine core, which is recognized for its diverse biological activities, including anticancer and antimicrobial properties.

Property Value
Molecular FormulaC21H18N4O3S
Molecular Weight406.46 g/mol
Structural FeaturesThiazolo-pyridazine core
Potential ActivitiesAnticancer, Antimicrobial

Anticancer Activity

The thiazolopyridazine scaffold present in this compound is linked to various anticancer mechanisms. Research indicates that compounds with similar structures can act as kinase inhibitors. Kinases are pivotal in regulating cell proliferation and survival; thus, inhibiting these enzymes may lead to reduced tumor growth and increased apoptosis in cancer cells.

In vitro studies have shown that derivatives of thiazolopyridazine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications at the para position of the phenyl moiety have demonstrated enhanced potency against breast and lung cancer cells by disrupting key signaling pathways involved in tumor progression .

Antimicrobial Activity

The presence of an amide bond and aromatic groups in this compound suggests potential antimicrobial properties. Many effective antibiotics contain similar structural features. Preliminary studies suggest that this compound may exhibit inhibitory activity against various microbial strains, although comprehensive testing is necessary to establish its efficacy and spectrum of activity .

Case Studies and Research Findings

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable drug-like properties; however, detailed investigations are required to assess its bioavailability and toxicity profiles comprehensively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiazolo-Pyridazine Family

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
  • Core Structure: Thiazolo[4,5-d]pyridazinone.
  • Substituents :
    • Position 7: 2-thienyl (vs. phenyl in the target compound).
    • Acetamide group: 4-chlorophenyl (vs. 4-methoxyphenyl).
  • Molecular Weight : ~443.90 g/mol (calculated based on formula).
  • The 4-chloro substituent increases lipophilicity but reduces electron-donating capacity relative to the 4-methoxy group .
Quinazolin-4-One Derivatives (Compounds 11m, 11n, 11o)
  • Core Structure : Quinazolin-4-one (vs. thiazolo-pyridazine).
  • Substituents :
    • Compound 11m: Benzo[d][1,3]dioxol-5-yl styryl group.
    • Compound 11n: 3-Methoxystyryl group.
    • Compound 11o: 4-Methoxystyryl group.
  • Molecular Weights : 441.47–455.19 g/mol.
  • Bioactivity : Demonstrated anticancer activity via MTT assays, with IC50 values <10 µM against HCT-116 and MCF-7 cell lines .
  • Synthesis : Higher yields (29–60%) under reflux conditions compared to typical thiazolo-pyridazine syntheses, which often require multi-step protocols .

Phenoxy Acetamide Derivatives with Anticancer Activity

  • Representative Compounds :
    • 38 : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide.
    • 39 : N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide.
    • 40 : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide.
  • Key Features :
    • Quinazoline sulfonyl cores (vs. thiazolo-pyridazine).
    • Piperidine/pyrrolidine/morpholine substituents enhance solubility and target engagement.
  • Bioactivity : Compound 40 showed the highest potency (IC50 ~1.2 µM) against PC-3 prostate cancer cells .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position 7/Acetamide) Molecular Weight (g/mol) Bioactivity (IC50) Synthesis Yield
Target Compound Thiazolo[4,5-d]pyridazinone Phenyl / 4-methoxyphenyl ~437.48 Not reported Not reported
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[...]acetamide Thiazolo[4,5-d]pyridazinone 2-thienyl / 4-chlorophenyl ~443.90 Not reported Not reported
(E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) Quinazolin-4-one 4-Methoxystyryl / 4-methoxyphenyl ~441.47 <10 µM (HCT-116) 60%
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline sulfonyl Morpholine / 4-methoxyphenyl ~529.60 ~1.2 µM (PC-3) Not reported

Q & A

Q. What are the key synthetic steps for preparing N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

The synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazin core. A typical route includes:

  • Cyclocondensation : Reacting substituted pyridazinones with phosphorus pentasulfide (P₂S₅) to form the thiazole ring .
  • Acetamide Coupling : Introducing the N-(4-methoxyphenyl)acetamide moiety via nucleophilic acyl substitution using chloroacetyl chloride or activated esters .
  • Functionalization : Substituents like the 7-phenyl group are introduced through Suzuki-Miyaura coupling or direct alkylation . Purification is achieved via column chromatography, with reaction progress monitored by TLC or HPLC .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~470–500 Da) .
  • X-ray Crystallography : Optional for absolute configuration determination, though rare due to crystallization challenges .

Q. What preliminary biological screening assays are recommended?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to structural analogs .
  • Solubility Studies : Use HPLC or UV-Vis to assess solubility in DMSO/PBS for in vitro dosing .

Advanced Research Questions

Q. How can reaction yields be optimized in the final acetamide coupling step?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility, while maintaining temperatures at 50–60°C prevents decomposition .
  • Real-Time Monitoring : Employ inline FTIR or HPLC to track intermediate consumption and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported biological activities of thiazolo[4,5-d]pyridazin derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs like N-(3,4-dimethoxyphenyl) (IC₅₀ = 1.2 μM) vs. N-(2-chlorobenzyl) (IC₅₀ = 0.8 μM) to identify critical functional groups .
  • Assay Standardization : Re-evaluate conflicting data under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number) .
  • Computational Modeling : Perform molecular docking to predict binding modes and explain potency variations (e.g., methoxy vs. chloro substituent interactions) .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Prodrug Design : Mask the 4-oxo group with ester prodrugs to enhance oral bioavailability .
  • Isotopic Labeling : Use deuterated methoxy groups to slow CYP450-mediated demethylation .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Q. How can researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • CRISPR Knockout : Use gene-edited cell lines (e.g., EGFR-KO) to verify on-target effects .
  • Pull-Down Assays : Biotinylate the compound and isolate target proteins via streptavidin beads, followed by Western blot .

Methodological Tables

Q. Table 1: Key Structural Analogs and Biological Activities

Compound SubstituentsBiological Activity (IC₅₀)Reference
N-(3,4-dimethoxyphenyl)Anticancer (1.2 μM)
N-(2-chlorobenzyl)Anticancer (0.8 μM)
7-Thiophene (vs. 7-phenyl)Antimicrobial (MIC = 4 μg/mL)

Q. Table 2: Optimization of Acetamide Coupling Conditions

ParameterOptimal ConditionYield Improvement
SolventDMF85% → 92%
CatalystDMAP (10 mol%)75% → 88%
Temperature60°C70% → 85%

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